molecular formula C11H20N4OS B241621 3-(1-azepanyl)-6-methyl-3-(methylsulfanyl)-3,4-dihydro-1,2,4-triazin-5(2H)-one

3-(1-azepanyl)-6-methyl-3-(methylsulfanyl)-3,4-dihydro-1,2,4-triazin-5(2H)-one

Cat. No. B241621
M. Wt: 256.37 g/mol
InChI Key: HKLUBYQESKCGGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-azepanyl)-6-methyl-3-(methylsulfanyl)-3,4-dihydro-1,2,4-triazin-5(2H)-one is a heterocyclic compound used in scientific research. It is commonly referred to as AMT, and its chemical formula is C11H18N4OS. This compound has been studied for its potential applications in different fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 3-(1-azepanyl)-6-methyl-3-(methylsulfanyl)-3,4-dihydro-1,2,4-triazin-5(2H)-one is not fully understood. However, it has been suggested that this compound may act by modulating the activity of different biological targets, such as ion channels, enzymes, and receptors. For example, it has been shown to interact with the GABA-A receptor, which is a target for many anticonvulsant drugs. It has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in various physiological processes, such as acid-base balance and fluid secretion.
Biochemical and Physiological Effects
3-(1-azepanyl)-6-methyl-3-(methylsulfanyl)-3,4-dihydro-1,2,4-triazin-5(2H)-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of carbonic anhydrase, which is involved in acid-base balance and fluid secretion. It has also been shown to modulate the activity of the GABA-A receptor, which is a target for many anticonvulsant drugs. In vivo studies have demonstrated that this compound can produce anticonvulsant and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(1-azepanyl)-6-methyl-3-(methylsulfanyl)-3,4-dihydro-1,2,4-triazin-5(2H)-one in lab experiments is its good solubility and permeability. This makes it easy to administer and study in various experimental systems. Another advantage is its high yield and purity, which makes it easy to obtain in large quantities. However, one of the limitations of using this compound is its limited availability. It is not commercially available, and its synthesis requires specialized equipment and expertise.

Future Directions

There are several future directions for the study of 3-(1-azepanyl)-6-methyl-3-(methylsulfanyl)-3,4-dihydro-1,2,4-triazin-5(2H)-one. One direction is the design and synthesis of new derivatives of this compound with improved properties and activities. Another direction is the evaluation of this compound in different disease models, such as epilepsy and pain. Additionally, the identification of the molecular targets and mechanisms of action of this compound could provide insights into the development of new drugs for various therapeutic applications.

Synthesis Methods

The synthesis of 3-(1-azepanyl)-6-methyl-3-(methylsulfanyl)-3,4-dihydro-1,2,4-triazin-5(2H)-one involves the reaction between 1-azepanamine and 2,4-dimethylthiosemicarbazide in the presence of acetic acid. The reaction proceeds via a cyclization process, which leads to the formation of the triazine ring. The yield of this reaction is typically high, and the product can be purified using standard techniques, such as column chromatography.

Scientific Research Applications

3-(1-azepanyl)-6-methyl-3-(methylsulfanyl)-3,4-dihydro-1,2,4-triazin-5(2H)-one has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated for its potential as a scaffold for the design of new drugs. It has been shown to have good drug-like properties, such as good solubility, permeability, and metabolic stability. In biochemistry, this compound has been studied for its interactions with different biological targets, such as enzymes and receptors. In pharmacology, this compound has been evaluated for its potential therapeutic effects, such as anticonvulsant and analgesic activities.

properties

Product Name

3-(1-azepanyl)-6-methyl-3-(methylsulfanyl)-3,4-dihydro-1,2,4-triazin-5(2H)-one

Molecular Formula

C11H20N4OS

Molecular Weight

256.37 g/mol

IUPAC Name

3-(azepan-1-yl)-6-methyl-3-methylsulfanyl-2,4-dihydro-1,2,4-triazin-5-one

InChI

InChI=1S/C11H20N4OS/c1-9-10(16)12-11(17-2,14-13-9)15-7-5-3-4-6-8-15/h14H,3-8H2,1-2H3,(H,12,16)

InChI Key

HKLUBYQESKCGGL-UHFFFAOYSA-N

SMILES

CC1=NNC(NC1=O)(N2CCCCCC2)SC

Canonical SMILES

CC1=NNC(NC1=O)(N2CCCCCC2)SC

Origin of Product

United States

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